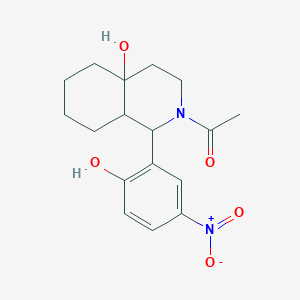
2-acetyl-1-(2-hydroxy-5-nitrophenyl)octahydro-4a(2H)-isoquinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-1-(2-hydroxy-5-nitrophenyl)octahydro-4a(2H)-isoquinolinol, commonly known as naloxone, is a medication used to counteract the effects of opioid overdose. It is a competitive antagonist of the opioid receptors, which means it binds to the same receptors as opioids but does not activate them. Naloxone is an important tool in the fight against opioid addiction and overdose, and its use has saved countless lives.
作用机制
Naloxone works by binding to the same receptors in the brain and body as opioids, but it does not activate them. This competitive antagonism blocks the effects of opioids, including respiratory depression, sedation, and euphoria. Naloxone has a short half-life, which means it is rapidly metabolized and excreted from the body.
Biochemical and Physiological Effects
Naloxone has no intrinsic pharmacological effects on its own, but it can cause some side effects when administered. These include nausea, vomiting, sweating, and tremors. However, these side effects are generally mild and short-lived.
实验室实验的优点和局限性
Naloxone is a widely used research tool in the study of opioid receptors and their function. It can be used to block the effects of opioids in animal models, allowing researchers to study the physiological and behavioral effects of opioids. However, naloxone has some limitations as a research tool, as it only blocks the effects of certain opioids and may not be effective against all opioids.
未来方向
There are several areas of research that could benefit from further study of naloxone. These include:
1. Development of new formulations of naloxone that are easier to administer and have a longer duration of action.
2. Investigation of the potential use of naloxone in the treatment of other conditions, such as alcohol dependence and septic shock.
3. Study of the long-term effects of naloxone administration, particularly in patients who have been administered the drug multiple times.
4. Examination of the potential use of naloxone in the treatment of opioid addiction, either alone or in combination with other medications.
Conclusion
Naloxone is a powerful tool in the fight against opioid addiction and overdose. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research could lead to the development of new formulations of naloxone and the expansion of its use in the treatment of other conditions.
合成方法
Naloxone can be synthesized from thebaine, an alkaloid found in opium poppy. The process involves several steps, including reduction, acetylation, and nitration. The final product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
Naloxone has been extensively studied for its use in treating opioid overdose. It is commonly used by emergency medical personnel and in hospital settings to quickly reverse the effects of opioids. In addition, naloxone has also been studied for its potential use in treating other conditions, such as alcohol dependence, pruritus, and septic shock.
属性
IUPAC Name |
1-[4a-hydroxy-1-(2-hydroxy-5-nitrophenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-11(20)18-9-8-17(22)7-3-2-4-14(17)16(18)13-10-12(19(23)24)5-6-15(13)21/h5-6,10,14,16,21-22H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIQOVNMKOQECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
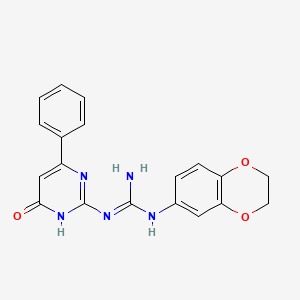
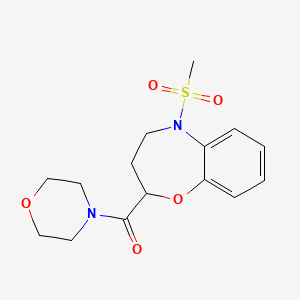
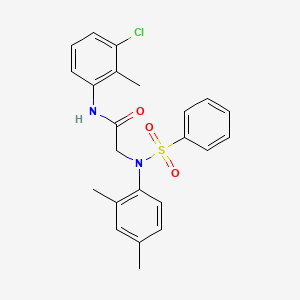
![N-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6091053.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6091061.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6091063.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B6091073.png)
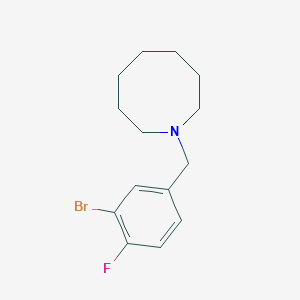
![2-[(2-allylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6091086.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6091089.png)
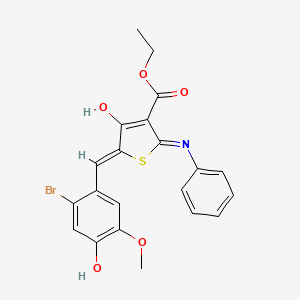
![5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B6091096.png)
![3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6091099.png)
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)
